
3-(Boc-aminometil)-3-metoxiazetidina
Descripción general
Descripción
3-(Boc-aminomethyl)-3-methoxyazetidine is an organic compound that features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protected aminomethyl group and a methoxy group
Aplicaciones Científicas De Investigación
3-(Boc-aminomethyl)-3-methoxyazetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s known that boc-protected amines play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. The Boc group in the compound provides protection for the amine function during reactions . In the context of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s gi absorption is low, and it is a substrate for p-gp, a protein that pumps foreign substances out of cells . It’s also an inhibitor for several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
The compound’s interaction with its targets likely leads to changes in the targets’ structure or function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-3-methoxyazetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Aminomethyl Group: The aminomethyl group is introduced and protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 3-(Boc-aminomethyl)-3-methoxyazetidine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-aminomethyl)-3-methoxyazetidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary amine is the major product.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-aminomethyl)azetidine: Lacks the methoxy group, making it less versatile in substitution reactions.
3-(Methoxyazetidine): Lacks the Boc-protected aminomethyl group, limiting its applications in synthesis.
N-Boc-3-aminomethylazetidine: Similar structure but without the methoxy group.
Uniqueness
3-(Boc-aminomethyl)-3-methoxyazetidine is unique due to the presence of both the Boc-protected aminomethyl group and the methoxy group, providing a combination of reactivity and protection that is valuable in synthetic chemistry.
Propiedades
IUPAC Name |
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSGIXOZUMWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



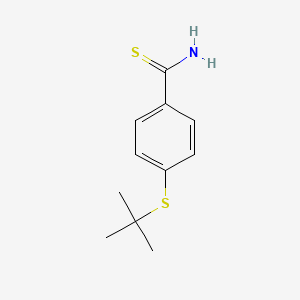

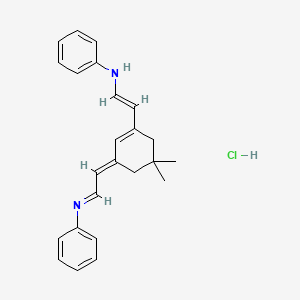


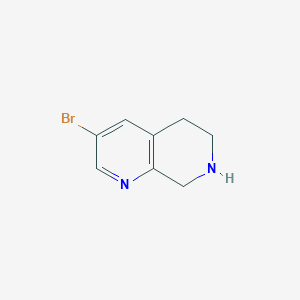
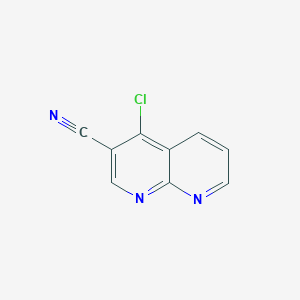
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
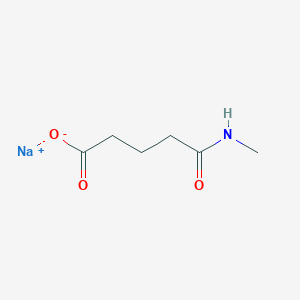

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
